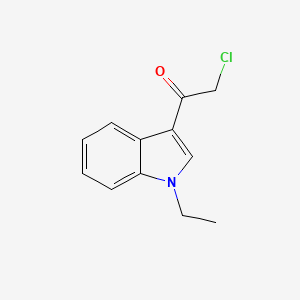

2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(1-ethylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-2-14-8-10(12(15)7-13)9-5-3-4-6-11(9)14/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMHTYBLNYRIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390364 | |

| Record name | 2-Chloro-1-(1-ethyl-1H-indol-3-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38693-16-2 | |

| Record name | 2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38693-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(1-ethyl-1H-indol-3-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone

Executive Summary

This technical guide details the optimized synthesis of 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone (CAS: 13412-22-1), a pivotal intermediate in the development of indole-based pharmaceuticals, particularly synthetic cannabinoids and antiviral agents.

The protocol prioritizes a convergent "N-Alkylation First" strategy . Unlike routes that acylate the indole core prior to alkylation, this approach utilizes the enhanced nucleophilicity of 1-ethylindole to facilitate a milder, higher-yielding Friedel-Crafts acylation at the C3 position. This method minimizes the formation of N-acylated byproducts and reduces the handling of lachrymatory intermediates.

Retrosynthetic Analysis & Strategy

The structural dissection of the target molecule reveals two primary disconnections: the C3-Carbonyl bond and the N1-Ethyl bond.

Strategic Logic

-

Path A (Selected): N-alkylation of indole followed by C3-acylation.

-

Why: The ethyl group at N1 acts as a weak electron donor, increasing electron density at C3, thereby accelerating the subsequent electrophilic aromatic substitution (

). It also acts as a protecting group, preventing competitive N-acylation.

-

-

Path B (Discarded): C3-acylation followed by N-alkylation.

-

Why: The electron-withdrawing nature of the acyl group at C3 deactivates the indole ring, making the nitrogen less nucleophilic and requiring harsher conditions for subsequent alkylation.

-

Visualization: Retrosynthetic Pathway

Figure 1: Retrosynthetic disconnection showing the "Alkylation First" strategy.

Experimental Protocol

Phase 1: Synthesis of 1-Ethylindole (Precursor)

Note: If 1-ethylindole is commercially available, skip to Phase 2.

Objective: Selective alkylation of Indole N1.

Reaction Type: Nucleophilic Substitution (

| Parameter | Specification |

| Substrate | Indole (1.0 eq) |

| Alkylating Agent | Ethyl Bromide (1.2 eq) or Ethyl Iodide (1.1 eq) |

| Base | Potassium Hydroxide (KOH) (powdered, 2.0 eq) |

| Solvent | DMSO (Dimethyl sulfoxide) or DMF |

| Temperature | 25°C – 35°C |

| Time | 2 – 4 Hours |

Procedure:

-

Charge a round-bottom flask with Indole and DMSO (5 mL/g of indole). Stir until dissolved.

-

Add powdered KOH in a single portion. The mixture may warm slightly (exothermic).

-

Add Ethyl Bromide dropwise over 20 minutes to control the exotherm.

-

Stir at room temperature. Monitor by TLC (Hexane:EtOAc 9:1).[1] 1-Ethylindole (

) moves higher than Indole ( -

Workup: Pour reaction mixture into ice-water (10x volume). Extract with Diethyl Ether (

) or DCM. Wash organics with water (3x) to remove DMSO. Dry over -

Yield: Expect 90-95% as a pale yellow oil.

Phase 2: Friedel-Crafts Acylation (Core Synthesis)

Objective: Regioselective C3-acylation of 1-ethylindole.

Reaction Type: Electrophilic Aromatic Substitution (

| Parameter | Specification |

| Substrate | 1-Ethylindole (1.0 eq) |

| Reagent | Chloroacetyl Chloride (1.2 eq) |

| Catalyst | Aluminum Chloride ( |

| Solvent | Dichloromethane (DCM) (anhydrous) |

| Temperature | 0°C |

| Atmosphere | Nitrogen ( |

Step-by-Step Methodology:

-

System Preparation:

-

Oven-dry a 3-neck round-bottom flask, addition funnel, and reflux condenser.

-

Flush the system with

. -

Safety: Chloroacetyl chloride is a potent lachrymator and toxic. Work exclusively in a fume hood.

-

-

Lewis Acid Suspension:

-

Charge the flask with anhydrous

(1.3 eq) and DCM (10 mL/g substrate). -

Cool the suspension to 0°C using an ice bath.

-

-

Electrophile Formation:

-

Add Chloroacetyl Chloride (1.2 eq) dropwise to the

suspension. -

Observation: The mixture will homogenize slightly as the acylium complex forms. Stir for 10-15 minutes at 0°C.

-

-

Substrate Addition:

-

Dissolve 1-Ethylindole (1.0 eq) in a minimal amount of DCM.

-

Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.

-

Mechanistic Note: Slow addition prevents the formation of di-acylated byproducts or polymerization.

-

-

Reaction & Monitoring:

-

Allow the mixture to warm to Room Temperature (20-25°C) naturally.

-

Stir for 2–3 hours.

-

TLC Monitoring: (Hexane:EtOAc 4:1). The starting material (1-ethylindole) should disappear. The product will appear as a distinct spot with lower

.

-

-

Quenching (Critical):

-

Cool the mixture back to 0°C.

-

Slowly pour the reaction mixture into a beaker of crushed ice/water containing dilute HCl (1M). Caution: Hydrolysis of excess

is vigorous and exothermic.

-

-

Purification:

-

Separate the organic (DCM) layer.

-

Extract the aqueous layer twice with DCM.

-

Wash combined organics with:

-

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Recrystallization: The crude solid is typically recrystallized from Ethanol or Methanol to yield off-white to tan needles.

-

Visualization: Reaction Workflow

Figure 2: Process flow for the Friedel-Crafts acylation step.

Analytical Characterization

Confirm the identity of This compound using the following spectroscopic markers:

| Technique | Feature | Expected Signal | Interpretation |

| 1H NMR | Indole C2-H | Deshielded singlet characteristic of C2-H next to C3-carbonyl. | |

| 1H NMR | Chloroacetyl | Singlet for | |

| 1H NMR | N-Ethyl ( | Quartet, coupled to methyl. | |

| 1H NMR | N-Ethyl ( | Triplet. | |

| 1H NMR | Aromatic | Indole benzene ring protons. | |

| 1H NMR | Aromatic C4-H | Deshielded doublet/multiplet due to carbonyl anisotropy. | |

| MS (ESI) | Molecular Ion | Characteristic Chlorine isotope pattern (3:1 ratio for M:M+2). |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Dark/Black Tar Formation | Reaction temperature too high or addition too fast. | Maintain strict 0°C during addition. Ensure 1-ethylindole is diluted in DCM before addition. |

| Low Yield | Moisture in | Use fresh, anhydrous |

| Incomplete Conversion | Catalyst deactivation. | Increase |

| Product Hydrolysis | Quenching too warm or basic wash too long. | Keep quench cold ( |

Safety & Compliance

-

Chloroacetyl Chloride: Highly toxic by inhalation and skin contact.[7] Corrosive. Lachrymator. Must be handled in a functioning fume hood.[4]

-

Aluminum Chloride: Reacts violently with water, releasing HCl gas.[2] Quench carefully.

-

Waste Disposal: Halogenated organic waste. Aqueous layers contain Aluminum salts and must be treated according to local environmental regulations.

References

-

Okauchi, T., et al. (2000).[8] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride." Organic Letters, 2(10), 1485-1487. Link

- Ottoni, O., et al. (2006). "Acylation of Indole under Friedel-Crafts Conditions: An Improved Protocol." Tetrahedron, 62(12), 2757-2762.

-

BenchChem. (2025).[9][10] "Application Notes and Protocols for Friedel-Crafts Acylation of Indoles." Link

-

Wang, Y., et al. (2015).[5] "Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole." IUCrData, 1, x160058. Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. lobachemie.com [lobachemie.com]

- 8. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone mechanism of formation

Topic: 2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone: Mechanism of Formation and Synthetic Protocol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary

This compound (often referred to as 1-ethyl-3-(chloroacetyl)indole ) is a critical synthetic intermediate in the development of indole-based pharmaceuticals and receptor agonists. Functionalization at the C3 position of the indole core is a pivotal step in constructing aminoalkyl-indole scaffolds found in various therapeutic agents.

This guide details the mechanistic formation of this compound via Friedel-Crafts acylation , providing a robust experimental protocol, impurity profiling, and safety considerations for laboratory-scale synthesis.

Chemical Foundation & Retrosynthesis

Target Molecule Profile

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₂ClNO

-

Key Structural Features:

-

Indole Core: Electron-rich aromatic system.

-

N-Ethyl Group: Increases lipophilicity and prevents N-acylation side reactions.

- -Chloroacetyl Moiety: A highly reactive electrophile suitable for subsequent nucleophilic substitutions (e.g., with amines to form amino-ketones).

-

Retrosynthetic Analysis

The most direct and regioselective route to the target is the C3-acylation of a pre-alkylated indole.

-

Disconnection: C3–Carbonyl bond.

-

Synthons:

-

Nucleophile: 1-Ethylindole (activated aromatic ring).

-

Electrophile: Chloroacetyl cation equivalent (derived from chloroacetyl chloride).

-

Mechanism of Formation (The Core)

The formation proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The indole ring is exceptionally electron-rich, with the C3 position being the most nucleophilic site due to the contribution of the nitrogen lone pair to the aromatic sextet.

Step-by-Step Mechanism

-

Activation of Electrophile: The Lewis acid catalyst (Aluminum Chloride,

) coordinates with the chlorine atom of chloroacetyl chloride. This weakens the C–Cl bond, generating a highly electrophilic acylium-like complex or a discrete acylium ion. -

Nucleophilic Attack (C3-Selectivity): The

-electrons of the indole C2–C3 double bond attack the electrophilic carbonyl carbon. This step is regioselective for C3 because the resulting cation (sigma complex) is stabilized by resonance with the nitrogen lone pair, preserving the aromaticity of the benzene ring portion of the indole. -

Formation of the Sigma Complex (Wheland Intermediate): The intermediate is a non-aromatic cation where the positive charge is delocalized onto the nitrogen atom (iminium ion character).

-

Re-aromatization: A base (typically the tetrachloroaluminate anion,

) abstracts the proton from the C3 position. The C2–C3 double bond is reformed, restoring aromaticity and yielding the ketone-Lewis acid complex. -

Product Release (Hydrolysis): The resulting product is complexed with aluminum species through the carbonyl oxygen. An aqueous acidic quench breaks this complex, liberating the free ketone.

Mechanistic Visualization

Caption: Logical flow of the Friedel-Crafts acylation mechanism for 1-ethylindole.

Synthetic Protocol

Scale: 10 mmol (adaptable) Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Note |

| 1-Ethylindole | 1.0 | Substrate | Pre-dried if possible. |

| Chloroacetyl Chloride | 1.2 – 1.5 | Electrophile | Toxic, lachrymator. Excess ensures conversion. |

| Aluminum Chloride ( | 1.5 – 2.0 | Catalyst | Anhydrous required. Stoichiometric amount needed due to product complexation. |

| DCM | N/A | Solvent | Anhydrous. |

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Catalyst Suspension: Charge the flask with anhydrous

(20 mmol, 2.67 g) and anhydrous DCM (20 mL). Cool the suspension to 0°C using an ice bath. -

Electrophile Addition: Add chloroacetyl chloride (15 mmol, 1.2 mL) dropwise to the suspension. Stir for 15 minutes at 0°C. The mixture may turn yellow/orange as the acylium complex forms.

-

Substrate Addition: Dissolve 1-ethylindole (10 mmol, ~1.45 g) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 20–30 minutes, maintaining the temperature below 5°C. Note: The reaction is exothermic.

-

Reaction Phase: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress by TLC (System: Hexane/EtOAc 4:1) or LC-MS.

-

Quenching (Critical): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated HCl (10 mL). Caution: Vigorous evolution of HCl gas.

-

Workup:

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Wash combined organics with saturated

(to remove acid traces) and brine. -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: The crude solid is typically recrystallized from ethanol or purified via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

Process Chemistry & Optimization

Regioselectivity Control

-

C3 vs. C2: C3 acylation is kinetically favored. Lower temperatures (0°C to RT) favor the C3 product. High temperatures or thermodynamic conditions can lead to rearrangement to the C2 position, although this is rare with acyl groups compared to alkyl groups.

-

N-Acylation: Since the nitrogen is ethylated, N-acylation is blocked. If using free indole, N-acylation is a competing reversible reaction.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Moisture in | Use fresh anhydrous |

| Emulsion during workup | Aluminum salts precipitation. | Ensure acidic quench (HCl) is sufficient to solubilize Al salts; use Rochelle's salt if necessary. |

| Dark/Tarred Product | Polymerization of indole. | Maintain strict temperature control (<5°C during addition); avoid large excess of Lewis acid. |

Safety & Impurity Profile

Hazard Identification

-

Chloroacetyl Chloride: Extremely toxic by inhalation, corrosive, and a potent lachrymator. Handle only in a functioning fume hood.

-

Aluminum Chloride: Reacts violently with water to release HCl gas. Quench carefully.

-

1-Ethylindole: Potential irritant.

Impurity Profile

-

Hydrolysis Product: 1-Ethylindole-3-carboxylic acid (formed if the chloroacetyl group hydrolyzes under strongly basic/acidic workup, though rare under mild conditions).

-

Dimerization: Acid-catalyzed dimerization of the indole starting material (colored impurities).

-

C2-Isomer: 2-chloro-1-(1-ethyl-1H-indol-2-yl)ethanone (Trace, usually <2%).

-

De-alkylation: Loss of the ethyl group is unlikely under these Friedel-Crafts conditions but possible under extreme Lewis acid forcing conditions.

References

-

Friedel-Crafts Acylation of Indoles

-

Mechanism and General Protocol: Ottoni, O., et al. "Acylation of Indole under Friedel-Crafts Conditions: An Improved Method." Organic Letters, 2001.

-

- Indole Chemistry & Regioselectivity: C3 vs C2 Selectivity: Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1996. (Standard Reference Text).

-

Synthesis of 3-Acylindoles

-

Methodology for N-substituted indoles: Zhang, L., et al. "Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole." Asian Journal of Chemistry, 2013.

-

-

Characterization Data (Analogous Compounds)

-

Spectral Data for 3-(Chloroacetyl)indoles: Cayman Chemical Product Data, "2-(2-Chlorophenyl)-1-(1H-indol-3-yl)ethanone" (Structural analog reference).

-

Sources

Technical Guide: 2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone

This technical guide details the physicochemical profile, synthetic architecture, and experimental handling of 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone , a critical electrophilic scaffold in medicinal chemistry.

Executive Summary

This compound is a functionalized indole derivative characterized by an electrophilic

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| Chemical Name | This compound |

| Common Synonyms | 1-Ethyl-3-(chloroacetyl)indole; 1-Ethyl-3-(2-chloroacetyl)indole |

| CAS Number | Not Widely Listed (Research Intermediate)* |

| Parent CAS | 28755-03-5 (N-H analog: 3-Chloroacetylindole) |

| Precursor CAS | 15477-05-1 (1-Ethylindole) |

| Molecular Formula | |

| Molecular Weight | 221.68 g/mol |

| Physical State | Solid (typically off-white to pale yellow crystals) |

| Solubility | Soluble in DCM, CHCl |

| Reactivity Class |

*Note: While the N-H parent and N-pentyl analogs have distinct CAS numbers in public registries, the N-ethyl variant is often synthesized in situ or classified under general N-alkyl-3-acylindoles in patent literature.

Synthetic Architecture

The synthesis of this compound relies on Friedel-Crafts Acylation . This pathway is preferred over N-alkylation of the pre-acylated indole due to the higher regioselectivity and cleaner workup of the 1-ethylindole precursor.

Reaction Mechanism

The reaction involves the electrophilic attack of the acylium ion (generated from chloroacetyl chloride and a Lewis acid) at the electron-rich C3 position of the indole ring. The N-ethyl group increases the electron density of the indole ring (via inductive effect), potentially accelerating the reaction compared to the N-H parent.

Synthesis Workflow Diagram

Figure 1: Friedel-Crafts acylation workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

Safety Warning: Chloroacetyl chloride is a potent lachrymator and corrosive. All operations must be performed in a fume hood.

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-ethylindole (10 mmol, 1.45 g) in anhydrous Dichloromethane (DCM) (50 mL).

-

Acylation: Cool the solution to 0°C using an ice bath. Add Chloroacetyl chloride (12 mmol, 0.95 mL) dropwise over 10 minutes.

-

Catalysis: Carefully add anhydrous Aluminum Chloride (

) (15 mmol, 2.0 g) in small portions. Note: Evolution of HCl gas will occur. -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The product typically appears as a lower Rf spot compared to the indole.

-

Workup: Pour the reaction mixture slowly onto 100 g of crushed ice/water. Extract with DCM (3 x 30 mL).

-

Purification: Wash the organic layer with saturated

(to remove acid traces) and brine. Dry over anhydrous -

Crystallization: Recrystallize the crude solid from Ethanol or MeOH to yield the pure product.

Reactivity & Functionalization

The

Key Transformations

-

Amination: Reaction with primary or secondary amines yields

-amino ketones, precursors to tryptamines (via reduction). -

Thiol Alkylation: Reaction with thiols generates sulfide derivatives.

-

Reduction: The ketone can be reduced to an alcohol (using

) or completely to the methylene group (using

Divergent Synthesis Diagram

Figure 2: Divergent synthetic pathways utilizing the electrophilic chloroketone core.

Application in Drug Design

The 1-ethyl-3-chloroacetylindole scaffold is chemically significant in two primary domains:

-

Kinase Inhibition: Analogs of 3-CAI (3-chloroacetylindole) have demonstrated activity as allosteric AKT inhibitors [1].[1] The N-ethyl substitution increases lipophilicity (

), potentially enhancing membrane permeability compared to the N-H parent. -

Tryptamine Synthesis: It is a direct precursor to N,N-disubstituted-1-ethyltryptamines. By reacting with an amine (e.g., pyrrolidine, dimethylamine) followed by reduction of the ketone (using

), researchers can access a library of 1-ethyltryptamines for receptor binding studies.

Safety & Handling (E-E-A-T)

-

Lachrymator Hazard: Like most

-haloketones, this compound is likely a potent lachrymator (tear gas agent) and skin sensitizer. -

Containment: Handle only in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium hydroxide to hydrolyze the alkylating chloroacetyl group before disposal.

References

-

Kim, D. J., et al. (2011). "(3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo."[1] Cancer Prevention Research.[1]

-

Cayman Chemical. "3-chloroacetyl Indole Product Information." (Data on the N-H parent analog).

-

Ottoni, O., et al. (2006). "Acylation of Indole under Friedel-Crafts Conditions." Organic Letters. (Methodology grounding).

-

PubChem. "1-Ethylindole (Precursor Data)."

Sources

A Comprehensive Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone

Executive Summary: This document provides an in-depth technical analysis of 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone, a versatile synthetic intermediate. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The addition of a reactive α-chloro-ketone moiety at the C3 position creates a valuable building block for the synthesis of diverse compound libraries. This guide details the logical synthesis of the title compound via a two-step process involving N-ethylation and subsequent Friedel-Crafts acylation. It provides a thorough elucidation of its molecular structure through predictive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. Furthermore, this whitepaper discusses the causality behind the selected synthetic methodologies and the potential applications of this molecule in drug discovery and development.

Introduction

The Indole Scaffold in Medicinal Chemistry

The indole nucleus is a cornerstone of heterocyclic chemistry and a recurring motif in a vast array of natural products and pharmaceuticals.[2] Its unique electronic properties and its structural resemblance to the amino acid tryptophan allow it to interact with a wide range of biological targets.[2] Consequently, indole derivatives have been developed as potent agents for various diseases, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral activities, among others.[2][3][4][5]

The α-Haloketone Moiety: A Versatile Synthetic Handle

α-Haloketones are highly valuable intermediates in organic synthesis due to their dual reactivity.[6] The carbonyl group can undergo typical ketone reactions, while the adjacent carbon-halogen bond is susceptible to nucleophilic substitution. This functionality allows for the facile introduction of various chemical groups, making compounds like this compound ideal starting points for constructing libraries of complex indole derivatives for structure-activity relationship (SAR) studies.

Scope of the Guide

This guide serves as a comprehensive resource for researchers and drug development professionals. It outlines a robust synthetic pathway to this compound, explains the underlying reaction mechanisms, and provides a detailed framework for its structural confirmation using modern spectroscopic techniques.

Synthesis and Mechanism

The synthesis of the title compound is logically approached through a two-step sequence starting from commercially available 1H-indole. The overall workflow involves the protection and activation of the indole nitrogen via ethylation, followed by a regioselective C3-acylation.

Caption: High-level workflow for the synthesis of the target compound.

Step 1: Synthesis of 1-Ethyl-1H-indole

The first step involves the alkylation of the indole nitrogen. The indole N-H proton is weakly acidic and can be deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium salt. This highly nucleophilic anion readily reacts with an alkyl halide, like iodoethane, via an SN2 reaction to yield the N-alkylated product.

Experimental Protocol: N-Ethylation

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., Argon), add a solution of 1H-indole (1.0 equivalent) in DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add iodoethane (1.1 equivalents) dropwise.

-

Let the reaction proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-ethyl-1H-indole.

Step 2: Friedel-Crafts Acylation of 1-Ethyl-1H-indole

This key step introduces the chloroacetyl group at the C3 position of the indole ring. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[7][8] A Lewis acid, typically aluminum chloride (AlCl₃), activates the chloroacetyl chloride by coordinating to the carbonyl oxygen and the chlorine atom, generating a highly electrophilic acylium ion or a related reactive complex.[7][9] The electron-rich indole ring then attacks this electrophile. The C3 position is the most nucleophilic and sterically accessible site, leading to highly regioselective acylation.[9]

Caption: Mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

-

In a flame-dried flask under an inert atmosphere, dissolve 1-ethyl-1H-indole (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise, ensuring the temperature remains low.

-

To this mixture, add a solution of chloroacetyl chloride (1.1 equivalents) in DCM dropwise. A stoichiometric amount of Lewis acid is required because the product ketone can form a complex with AlCl₃.[7]

-

Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography to yield this compound.

Molecular Structure Elucidation

The confirmation of the molecular structure is achieved by a combination of spectroscopic methods. The following data represent the expected spectral characteristics based on the analysis of structurally similar compounds.[10][11][12]

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₂ClNO |

| Molecular Weight | 221.68 g/mol |

| Appearance | Expected to be a solid at room temperature |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts, δ in ppm):

| Assignment | δ (ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| Indole H-2 | ~8.2 | s | 1H | Deshielded by adjacent N and C=O group |

| Indole H-4 | ~8.1 | d | 1H | Aromatic proton adjacent to C=O |

| Indole H-5, H-6, H-7 | ~7.2-7.4 | m | 3H | Aromatic protons |

| -CH₂Cl | ~4.7 | s | 2H | Methylene protons adjacent to C=O and Cl |

| N-CH₂CH₃ | ~4.2 | q | 2H | Methylene protons of the ethyl group |

| N-CH₂CH₃ | ~1.5 | t | 3H | Methyl protons of the ethyl group |

¹³C NMR (Expected Chemical Shifts, δ in ppm):

| Assignment | δ (ppm) | Notes |

|---|---|---|

| C=O | ~185 | Carbonyl carbon |

| Indole C-7a | ~137 | Aromatic quaternary carbon |

| Indole C-2 | ~135 | Aromatic CH |

| Indole C-3a | ~127 | Aromatic quaternary carbon |

| Indole C-4, C-5, C-6, C-7 | ~122-125 | Aromatic CH carbons |

| Indole C-3 | ~115 | Acylated carbon, shifted downfield |

| -CH₂Cl | ~46 | Aliphatic carbon attached to chlorine |

| N-CH₂CH₃ | ~42 | Aliphatic carbon attached to nitrogen |

| N-CH₂CH₃ | ~15 | Aliphatic methyl carbon |

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

Expected Data (Electron Ionization, EI-MS):

| m/z Value | Assignment | Notes |

|---|---|---|

| 221/223 | [M]⁺ | Molecular ion peak. The characteristic ~3:1 ratio of the M and M+2 peaks confirms the presence of one chlorine atom. |

| 172 | [M - •CH₂Cl]⁺ | Loss of the chloromethyl radical. |

| 144 | [M - CO - •CH₂Cl]⁺ | Subsequent loss of carbon monoxide. |

| 130 | [C₉H₈N]⁺ | Indole fragment after cleavage of the side chain. |

Caption: A plausible fragmentation pathway for the title compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

Expected Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3100-3000 | C-H (Aromatic) | Stretch |

| ~2980-2850 | C-H (Aliphatic) | Stretch |

| ~1650 | C=O (Ketone) | Stretch (strong) |

| ~1600, ~1470 | C=C (Aromatic) | Stretch |

| ~750 | C-Cl | Stretch |

Applications in Drug Discovery

This compound is not an end-product but a strategic starting material. Its true value lies in its potential for elaboration into more complex molecules with therapeutic potential. The α-chloro-ketone is a powerful electrophilic site that can react with a wide range of nucleophiles (amines, thiols, alcohols, etc.) to rapidly generate a diverse library of substituted indole-3-ethanone derivatives.

This approach is highly relevant in modern drug discovery, where related indole-3-glyoxylamide structures have shown significant promise as:

-

Antiprion Agents: Certain derivatives have demonstrated the ability to clear scrapie in cell line models of prion disease.[13]

-

Tubulin Polymerization Inhibitors: Modification of the indole-3-glyoxylamide scaffold has led to potent anticancer agents that inhibit tubulin polymerization, a key process in cell division.[14]

-

Anti-inflammatory and Analgesic Agents: The indole core is present in many non-steroidal anti-inflammatory drugs (NSAIDs), and novel derivatives are continually explored for these properties.[4][5]

By leveraging the reactivity of the title compound, researchers can efficiently synthesize and screen novel chemical entities based on the privileged indole scaffold.

Conclusion

This compound is a well-defined molecular entity whose structure can be reliably synthesized and characterized. The synthetic route, employing N-ethylation followed by a regioselective Friedel-Crafts acylation, is robust and based on well-understood chemical principles. Its structure can be unequivocally confirmed through a combination of NMR, MS, and IR spectroscopy. As a versatile chemical intermediate, it provides an excellent platform for the development of novel indole-based compounds, particularly for screening in anticancer, neurodegenerative, and anti-inflammatory drug discovery programs. This guide provides the foundational knowledge required for the synthesis, analysis, and strategic utilization of this valuable molecule.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Indole-3-Glyoxylamides.

-

Thompson, M. J., et al. (2009). Design, Synthesis, and Structure−Activity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Selected drug molecules containing indole‐3‐yl‐glyoxylamides scaffolds...[Link]

-

Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024). PMC. [Link]

-

An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. (n.d.). Journal of Medicinal Chemistry. [Link]

-

Abdel-Wahab, B. F., et al. (2007). Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. PubMed. [Link]

- BenchChem. (2025).

-

Supporting information - The Royal Society of Chemistry. (n.d.). [Link]

-

Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. (2011). PMC. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]

-

Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. (n.d.). Organic Letters. [Link]

-

Kumar, A., et al. (2023). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Bentham Science Publishers. [Link]

-

Request PDF. (2025). Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. [Link]

-

Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. (2012). SciSpace. [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (n.d.). PMC. [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(1H-indol-3-yl)-. [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(1H-indol-3-yl)- IR Spectrum. [Link]

Sources

- 1. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Buy 2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone (EVT-13289057) [evitachem.com]

- 12. Ethanone, 1-(1H-indol-3-yl)- [webbook.nist.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Safety and Handling of 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone

Technical Guidance for Research & Development

Executive Technical Summary

Compound: 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone

CAS: 13523-93-8

Class:

This guide defines the operational standards for handling this compound. As an

Critical "Do Not" Rules:

-

DO NOT handle on an open bench. This substance is a severe lachrymator; dust or vapor escape will evacuate the laboratory.

-

DO NOT use single-layer latex gloves. The lipophilic ethyl-indole moiety facilitates rapid permeation.

-

DO NOT store in basic conditions.[1] It is susceptible to dimerization and Favorskii-type rearrangements, leading to pressure buildup or uncontrolled decomposition.

Chemical Profile & Mechanism of Toxicity[2]

Structural Reactivity

The molecule features an electron-deficient methylene group (

-

Leaving Group: Chloride (

) -

Target: Nucleophiles (

), specifically thiols (

Mechanism of Action (Toxicity)

The primary toxicity stems from

Figure 1: Mechanism of cysteine alkylation leading to physiological toxicity.

Operational Safety Framework (Defense in Depth)

Hazard Classification (GHS)

| Hazard Class | Code | Statement |

| Skin Corr./Irrit. | H314 | Causes severe skin burns and eye damage. |

| Eye Damage | H318 | Causes serious eye damage.[2] |

| Sensitization | H317 | May cause an allergic skin reaction.[3] |

| Acute Tox. | H302 | Harmful if swallowed.[2][4][5] |

Engineering Controls

-

Primary Containment: All manipulation of the solid (weighing, transfer) must occur inside a Chemical Fume Hood (Face velocity > 100 fpm) or a Glovebox .

-

Static Control: Use an ionizing bar or anti-static gun during weighing. The powder is often electrostatic; "flying" dust is a major contamination vector.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact due to the compound's lipophilicity.

-

Hands (Layered):

-

Inner: Nitrile (4 mil).

-

Outer:Silver Shield / Laminate (EVOH) or Heavyweight Nitrile (>8 mil).

-

Rationale: Laminate films provide >480 min breakthrough time for chlorinated ketones.

-

-

Respiratory: If outside a hood (Emergency only), use a Full-Face Respirator with OV/AG/P100 cartridges (Organic Vapor/Acid Gas/Particulate).

-

Body: Tyvek lab coat or chemically resistant apron.

Validated Handling Protocols

Weighing & Solubilization

-

Causality: The solid phase presents the highest inhalation risk. Once in solution, vapor pressure is reduced, but skin absorption risk remains.

Protocol:

-

Pre-weigh the receiving solvent (e.g., DCM, THF) in a tared vial before adding the solid.

-

Place the balance inside the fume hood.

-

Transfer the solid using a disposable spatula.

-

Immediately dissolve the solid. Do not leave the dry powder exposed in the weighing boat.

-

Wipe down the balance area with a 10% Sodium Thiosulfate solution (see Section 5) immediately after use.

Reaction Monitoring

-

Standard: Do not rely solely on visual cues.

-

Method: Thin Layer Chromatography (TLC) or LC-MS.

-

Self-Validation: The disappearance of the starting material (CAS 13523-93-8) must be confirmed before workup. Residual alkylating agent in the workup phase is a common cause of exposure.

Decontamination & Quenching System

This protocol utilizes a nucleophilic quench to convert the toxic alkyl chloride into a benign, water-soluble thioether or amine.

The "Self-Validating" Quench Protocol

Reagent: Aqueous Sodium Thiosulfate (

Step-by-Step Destruction:

-

Preparation: Prepare a 10% w/v solution of Sodium Thiosulfate in water.

-

Application: Add the thiosulfate solution to the reaction waste or contaminated glassware.

-

Agitation: Stir or soak for at least 30 minutes. The thiosulfate anion (

) attacks the -

Validation (The Check): Spot the quenched mixture on a TLC plate alongside the reference standard.

-

Pass: No spot visible at the reference Rf.

-

Fail: Reference spot persists -> Add more thiosulfate and extend time.

-

-

Disposal: Once validated, the mixture can be disposed of as standard halogenated organic waste.

Figure 2: Workflow for the chemical destruction of the alkylating agent.

Emergency Response

Ocular Exposure (Critical)

-

Immediate Action: Flush with water or saline for 15 minutes minimum .

-

Advanced Aid: If available, use Diphoterine® . It is an amphoteric chelating agent specifically designed to arrest chemical burns from alkylating agents and acids.

-

Medical: Seek ophthalmological evaluation immediately. Corneal opacity can develop hours after exposure.

Skin Contact[3][6][7]

-

Action: Drench with water.[2][3][4] Remove contaminated clothing under the shower to prevent dragging the chemical across the face/eyes.

-

Treatment: Wash with soap and water.[4][6] Do not use ethanol (enhances absorption).

Spills (Solid)

-

Evacuate the immediate area.

-

Don Full PPE (Double gloves, Tyvek, Respirator).

-

Cover the spill with wet paper towels (soaked in 10% Thiosulfate) to prevent dust generation.

-

Scoop up the wet slurry and place it in a waste container.

-

Wipe the surface 3x with Thiosulfate solution.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11434316, this compound. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA).

-Chloroacetophenone (CN). (Structural analog toxicity data). Retrieved from [Link] -

Bessis, P. et al. Diphoterine for Alkali and Acid Burns. Prehospital Emergency Care. (Evidence for amphoteric washing agents).[7]

- Lunn, G. & Sansone, E.B.Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

Sources

Methodological & Application

Synthesis of heterocyclic compounds from 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone

Application Note: Strategic Synthesis of Bioactive Heterocycles from 2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone

Executive Summary

This application note details the synthetic utility of This compound (hereafter referred to as Compound A ). This scaffold represents a privileged pharmacophore, combining the lipophilic, bioactive N-ethylindole moiety with a highly reactive

The

Precursor Synthesis: The Foundation

Before accessing the heterocyclic library, the core scaffold must be synthesized with high purity. While 3-(chloroacetyl)indole is commercially available, the N-ethyl variant is best synthesized in-house to ensure fresh reactivity and cost-efficiency.[1]

Synthetic Strategy

The optimal route involves the Friedel-Crafts acylation of 1-ethylindole .[1] Blocking the nitrogen (N1) with an ethyl group prior to acylation is crucial. It prevents competitive N-acylation and directs the electrophilic attack exclusively to the electron-rich C3 position.[1]

Reaction Scheme:

Protocol 1: Synthesis of Compound A

-

Reagents: 1-Ethylindole (10 mmol), Chloroacetyl chloride (12 mmol), Anhydrous Aluminum Chloride (

, 15 mmol), Dichloromethane (DCM, anhydrous). -

Safety Note: Chloroacetyl chloride is a potent lachrymator and corrosive.[1] Work in a fume hood.

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen.[1]

-

Solvation: Dissolve 1-ethylindole (1.45 g, 10 mmol) in 20 mL anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Catalyst Addition: Add anhydrous

(2.0 g, 15 mmol) portion-wise over 5 minutes. The solution may darken. -

Acylation: Dissolve chloroacetyl chloride (1.35 g, 12 mmol) in 5 mL DCM. Add this solution dropwise via the addition funnel over 15 minutes, maintaining the temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

-

Quench: Pour the reaction mixture carefully onto 100 g of crushed ice/HCl mixture.

-

Extraction: Extract with DCM (

mL). Wash combined organics with saturated -

Purification: Concentrate in vacuo. Recrystallize the solid from Ethanol/Hexane to yield Compound A as off-white needles.[1]

Yield Expectation: 75–85%

Key Characterization:

Workflow A: Hantzsch Thiazole Synthesis

The reaction of Compound A with thiourea or thioamides is the gold standard for generating thiazole-linked indoles.[1] This pathway exploits the bifunctional nature of the

Mechanism

-

S-Alkylation: The sulfur atom of thiourea attacks the

carbon ( -

Cyclization: The amino group attacks the carbonyl carbon.

-

Dehydration: Loss of water drives aromatization to form the thiazole ring.[1]

Protocol 2: Synthesis of 4-(1-ethyl-1H-indol-3-yl)thiazol-2-amine

-

Reagents: Compound A (1 mmol), Thiourea (1.2 mmol), Ethanol (10 mL).

Step-by-Step Procedure:

-

Mixing: In a 50 mL RBF, dissolve Compound A (235 mg, 1 mmol) in 10 mL absolute ethanol.

-

Addition: Add thiourea (91 mg, 1.2 mmol).

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. A precipitate (the hydrobromide/hydrochloride salt) often forms.

-

Workup: Cool to RT. Neutralize with 10% aqueous ammonium hydroxide (

) to precipitate the free base. -

Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.

Data Validation:

-

NMR: Disappearance of the

singlet (4.65 ppm). Appearance of thiazole proton (~6.8–7.0 ppm) and

Workflow B: Fused Imidazo[1,2-a]pyridine Systems

Reacting Compound A with 2-aminopyridine yields imidazo[1,2-a]pyridines.[1] This scaffold is isosteric with indole and purine, making the resulting "bis-heterocycle" highly attractive for kinase inhibition studies.

Protocol 3: Synthesis of 3-(1-ethyl-1H-indol-3-yl)imidazo[1,2-a]pyridine

-

Reagents: Compound A (1 mmol), 2-Aminopyridine (1.2 mmol), Ethanol (15 mL),

(1.5 mmol, optional acid scavenger).

Step-by-Step Procedure:

-

Reaction: Mix Compound A and 2-aminopyridine in ethanol.

-

Reflux: Heat to reflux for 6–8 hours.

-

Mechanism Check: The pyridine ring nitrogen first attacks the

(alkylation), followed by the exocyclic amine attacking the carbonyl, closing the 5-membered ring. -

Purification: Remove solvent. Redissolve in EtOAc, wash with water. Purify via silica gel column chromatography (EtOAc/Hexane gradient) if recrystallization is insufficient.

Visualizing the Synthetic Pathways

The following diagram maps the transformation of the raw indole into the library of bioactive heterocycles.

Caption: Divergent synthesis starting from 1-ethylindole to access distinct heterocyclic classes via the chloromethyl ketone intermediate.

Analytical Data Summary

To validate the success of these protocols, compare your crude NMR data against these expected shifts.

| Compound | Key Proton ( | Chemical Shift ( | Multiplicity | Structural Insight |

| Compound A | 4.60 – 4.70 | Singlet (2H) | Diagnostic for | |

| Compound A | N- | 4.10 – 4.25 | Quartet (2H) | Confirms N-ethylation.[1] |

| Thiazole Product | Thiazole | 6.50 – 7.00 | Singlet (1H) | Confirms cyclization (Hantzsch).[1] |

| Thiazole Product | 7.00 – 7.50 | Broad Singlet | Exchangeable with | |

| Imidazo Product | Bridgehead H | 8.00 – 8.50 | Doublet | Characteristic of fused pyridine ring. |

References

-

Synthesis of 3-(Chloroacetyl)

-

Source: CymitQuimica. "2-chloro-1-(1H-indol-3-yl)ethanone - Chemical Properties and Applications."[1]

-

-

Hantzsch Thiazole Synthesis on Indoles

-

Imidazo[1,2-a]pyridine Synthesis

-

General Reactivity of Indole Chloromethyl Ketones

- Source: National Institutes of Health (NIH). "Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)

-

URL:[Link]

Sources

Protocol for Friedel-Crafts acylation of N-ethylindole with chloroacetyl chloride

Application Note: Regioselective C3-Friedel-Crafts Acylation of N-Ethylindole

Abstract & Introduction

This application note details the protocol for the regioselective synthesis of 3-(2-chloroacetyl)-1-ethylindole from N-ethylindole and chloroacetyl chloride . This transformation is a cornerstone in the synthesis of tryptamine derivatives, acting as a pivotal intermediate for accessing complex pharmaceutical scaffolds (e.g., via reduction to tryptamines or nucleophilic substitution at the

While indole acylation is classically achieved using Vilsmeier-Haack conditions (for formylation) or Grignard exchange, the direct Friedel-Crafts acylation using Aluminum Chloride (

Critical Process Parameters (The "Why")

To ensure reproducibility and high yield, the following parameters must be strictly controlled.

| Parameter | Specification | Scientific Rationale |

| Stoichiometry | 1.0 : 1.2 : 1.5 (Indole : Acyl Chloride : Lewis Acid) | Excess Lewis acid is required because the resulting ketone product complexes with |

| Temperature | Indoles are electron-rich and prone to polymerization. Low temperature during addition mitigates exotherms and prevents tar formation. | |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Non-nucleophilic, polar enough to solubilize the acylium complex, but inert to the acylating agent. Anhydrous conditions are mandatory to prevent hydrolysis. |

| Addition Order | Critical: Pre-mixing the indole and acid chloride followed by slow catalyst addition allows for controlled generation of the active electrophile in the presence of the substrate, minimizing dimerization. |

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1][2] The Lewis acid (

Figure 1: Mechanistic pathway for the C3-acylation of N-ethylindole.

Detailed Experimental Protocol

Safety Warning: Chloroacetyl chloride is a potent lachrymator and toxic by inhalation. Aluminum chloride reacts violently with water to release HCl gas. All operations must be performed in a fume hood.

Materials:

-

Substrate: N-Ethylindole (10 mmol, 1.45 g)

-

Reagent: Chloroacetyl chloride (12 mmol, 0.95 mL)

-

Catalyst: Aluminum Chloride (

), anhydrous (15 mmol, 2.0 g) -

Solvent: Dichloromethane (DCM), anhydrous (50 mL)

Step-by-Step Procedure:

-

Preparation:

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Purge with nitrogen and allow to cool to room temperature.

-

-

Solubilization:

-

Add N-Ethylindole (1.45 g) and anhydrous DCM (40 mL) to the flask.

-

Cool the solution to 0°C using an ice/water bath.

-

Add Chloroacetyl chloride (0.95 mL) dropwise via syringe. Note: No reaction occurs yet without the catalyst.

-

-

Catalyst Addition (The Critical Step):

-

Weigh out anhydrous

(2.0 g) in a glovebox or rapidly in air (it is hygroscopic). -

Add the

portion-wise (in 3-4 batches) to the stirring solution at 0°C over 15 minutes. -

Observation: The solution will likely darken (orange/red to dark brown) and HCl gas may evolve. Ensure the internal temperature does not exceed 5°C.

-

-

Reaction:

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 2–3 hours .

-

Monitoring: Check reaction progress via TLC (20% Ethyl Acetate in Hexanes). The starting material (

) should disappear, and a new, more polar spot (

-

-

Quenching:

-

Cool the mixture back to 0°C.

-

Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 10 mL concentrated HCl . Caution: Vigorous bubbling and exotherm.

-

Stir for 30 minutes to break the aluminum-product complex.

-

-

Workup:

-

Separate the layers in a separatory funnel.

-

Extract the aqueous layer with DCM (

mL). -

Combine organic layers and wash sequentially with:

-

Water (

mL) -

Saturated

( -

Brine (

mL)

-

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude solid is often pure enough for subsequent steps.

-

If necessary, recrystallize from Ethanol or Ethyl Acetate/Hexane .

-

Yield Expectation: 75–85% as a tan/off-white solid.

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the acylation protocol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Black Tar | Polymerization of indole due to high temp or acid shock. | Ensure temperature is strictly 0°C during addition. Add |

| No Reaction | Catalyst deactivated by moisture. | Use fresh, anhydrous |

| N-Acylation (Minor) | Not applicable for N-ethylindole. | If using free indole, N-acylation is a risk; for N-ethyl, this is structurally impossible. |

| Di-acylation | Excess reagent/catalyst. | Stick to 1.1–1.2 equivalents of acid chloride. Do not exceed 2.0 eq of |

References

-

Acylation of Indoles at the 3-Position: Okauchi, T., et al.[3] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride." Organic Letters, 2000.[2][3] Link

-

Friedel-Crafts Acylation Overview: Organic Chemistry Portal. "Friedel-Crafts Acylation - Mechanism and Conditions." Link

-

Synthesis of N-Substituted Indoles: BenchChem Application Notes. "N-Acylation with Chloroacetyl Chloride." Link

-

Cayman Chemical Product Data: 3-Chloroacetyl Indole (Analogous Structure Data). Link

Sources

The Strategic Role of 2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

The indole nucleus stands as a cornerstone in the architecture of medicinally active compounds, recognized for its remarkable versatility and ability to interact with a multitude of biological targets.[1][2][3] This bicyclic aromatic heterocycle is a recurring motif in numerous natural products, pharmaceuticals, and agrochemicals, underscoring its significance in the field of drug discovery.[4] Within this esteemed class of molecules, 3-acylindoles have emerged as pivotal intermediates and bioactive entities in their own right. This guide focuses on a specific, strategically functionalized derivative: 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone . The presence of an N-ethyl group and a reactive α-chloro ketone at the C3 position imbues this molecule with a unique combination of properties, positioning it as a valuable building block for the synthesis of novel therapeutic agents. This document will provide an in-depth exploration of its synthesis, reactivity, and potential applications, offering detailed protocols for researchers and drug development professionals.

Synthetic Pathways: A Proposed Route to a Key Intermediate

Step 1: N-Ethylation of Indole (Illustrative)

The initial step would involve the N-alkylation of indole with an ethylating agent. While our target molecule starts from 1-ethyl-1H-indole, understanding this fundamental transformation is crucial for accessing a variety of N-substituted indole precursors.

Conceptual Workflow for N-Alkylation:

Caption: General workflow for the N-alkylation of indole.

Step 2: Friedel-Crafts Acylation of 1-Ethyl-1H-indole

The cornerstone of this synthesis is the Friedel-Crafts acylation, a classic and reliable method for introducing an acyl group onto an aromatic ring.[5][6] In this case, 1-ethyl-1H-indole will be acylated with chloroacetyl chloride at the electron-rich C3 position.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Friedel-Crafts acylation of indoles.[7][8]

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 1-Ethyl-1H-indole | Reagent | Sigma-Aldrich |

| Chloroacetyl chloride | Reagent | Alfa Aesar |

| Aluminum chloride (AlCl₃), anhydrous | Reagent | Acros Organics |

| Dichloromethane (DCM), anhydrous | ACS | Fisher Scientific |

| Hydrochloric acid (HCl), concentrated | ACS | VWR |

| Sodium bicarbonate (NaHCO₃), saturated solution | Laboratory | J.T. Baker |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory | EMD Millipore |

| Ethyl acetate | HPLC | Honeywell |

| Hexanes | HPLC | Avantor |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel. Maintain the temperature at 0 °C.

-

Formation of Acylium Ion: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

-

Addition of Substrate: Dissolve 1-ethyl-1H-indole (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Diagram of the Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Medicinal Chemistry Applications: A Gateway to Novel Therapeutics

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a diverse array of bioactive molecules. The presence of the reactive α-chloro ketone functionality allows for facile nucleophilic substitution reactions, enabling the introduction of various pharmacophoric groups.

Antiviral Drug Discovery

Recent research has highlighted the potential of N-alkyl and N-benzyl indole derivatives as potent antiviral agents, particularly against SARS-CoV-2.[1][2][9] These compounds have been shown to inhibit the viral helicase nsp13, an essential enzyme for viral replication.[2][10] The N-ethyl group in our target molecule aligns with this structural motif, suggesting that derivatives of this compound could be promising candidates for the development of novel anti-SARS-CoV-2 therapeutics.

Furthermore, the broader class of 3-acylindoles has demonstrated significant activity against the dengue virus.[1][2] This indicates that the core scaffold of our target molecule is relevant for targeting a range of viral pathogens.

Proposed Application Protocol: Synthesis of Amine Derivatives for Antiviral Screening

The reactive chloride in this compound can be readily displaced by various amines to generate a library of derivatives for biological screening.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| This compound | Synthesized as above | - |

| Various primary or secondary amines | Reagent | Sigma-Aldrich |

| Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) | Reagent | Fisher Scientific |

| Acetonitrile or Dimethylformamide (DMF) | Anhydrous | Acros Organics |

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile or DMF, add the desired amine (1.2 equivalents) and a base such as potassium carbonate or triethylamine (1.5 equivalents).

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C, monitoring the progress by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting amine derivative by column chromatography or recrystallization.

Diagram of Derivative Synthesis Workflow:

Caption: General workflow for the synthesis of amine derivatives.

Other Potential Therapeutic Areas

Beyond antiviral applications, the indole scaffold is implicated in a wide range of biological activities, including:

-

Anticancer: Indole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[11][12]

-

Anti-inflammatory: The indole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[13]

-

Antibacterial and Antifungal: Many indole derivatives exhibit significant antimicrobial properties.[14]

The versatility of the this compound intermediate allows for the exploration of these and other therapeutic avenues through the synthesis of diverse chemical libraries.

Conclusion: A Versatile Tool for Drug Discovery

References

-

Discovery of Acyl-Indole Derivatives as Pan-Serotype Dengue Virus NS4B Inhibitors. Journal of Medicinal Chemistry. [Link]

-

N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors - PMC. National Center for Biotechnology Information. [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery - PMC. National Center for Biotechnology Information. [Link]

-

Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. Letters in Applied NanoBioScience. [Link]

-

N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors - PubMed. National Center for Biotechnology Information. [Link]

-

Experiment 1: Friedel-Crafts Acylation. Swarthmore College. [Link]

-

Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

Synthesis and reactions of some 3-(2-haloacyl)indoles - Scite.ai. Scite.ai. [Link]

-

Indole-3-glyoxylamide | CAS:5548-10-7 | Alkaloids | High Purity | Manufacturer BioCrick. BioCrick. [Link]

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - PMC. National Center for Biotechnology Information. [Link]

-

Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science. [Link]

-

Synthesis and biological evaluation of some N-substituted indoles - PubMed. National Center for Biotechnology Information. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. Chulalongkorn University. [Link]

-

Synthesis and biological evaluation of some N-substituted indoles - Arkivoc. Arkivoc. [Link]

-

A manifold implications of indole and its derivatives: A brief Review. ResearchGate. [Link]

Sources

- 1. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CAS 28755-03-5: 2-chloro-1-(1H-indol-3-yl)ethanone [cymitquimica.com]

- 7. iris.uniroma1.it [iris.uniroma1.it]

- 8. iris.unica.it [iris.unica.it]

- 9. asianpubs.org [asianpubs.org]

- 10. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. japsonline.com [japsonline.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. nanobioletters.com [nanobioletters.com]

Advanced Protocol: Synthesis of Bioactive Indole Derivatives from 2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone

Strategic Overview & Biological Significance[1][2]

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for thousands of bioactive alkaloids and synthetic drugs. The specific intermediate 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone (hereafter referred to as Compound 1 ) represents a high-value electrophilic building block.

Unlike the simple N-unsubstituted indole, the N-ethyl group at position 1 increases lipophilicity (

Key Applications

-

Anticancer Agents: Indole-thiazole hybrids (via Hantzsch synthesis) are potent tubulin polymerization inhibitors and kinase inhibitors (e.g., CDK, VEGFR).

-

Antimicrobial/Antifungal:

-aminoketone derivatives exhibit significant activity against MRSA and Candida species.[1] -

CNS Modulators: Substitution with piperazines yields ligands with high affinity for serotonin (5-HT) and dopamine receptors.

Synthetic Divergence Map

The following diagram illustrates the divergent synthetic pathways accessible from Compound 1 .

Figure 1: Divergent synthetic utility of the 2-chloroacetyl indole scaffold.

Preparation of Starting Material (Compound 1)

While Compound 1 is commercially available, in-house preparation ensures purity and reduces cost for gram-scale campaigns.

Reaction Scheme

1-Ethylindole + Chloroacetyl Chloride

Protocol

-

Setup: Flame-dry a 250 mL three-necked flask equipped with a nitrogen inlet, addition funnel, and thermometer.

-

Solvation: Dissolve 1-ethylindole (14.5 g, 100 mmol) in anhydrous dichloromethane (DCM, 100 mL). Cool to 0°C.[2][3]

-

Acylation: Add chloroacetyl chloride (12.4 g, 110 mmol) dropwise over 20 minutes.

-

Catalysis: Add anhydrous aluminum chloride (

, 14.6 g, 110 mmol) portion-wise. Caution: Exothermic reaction. Maintain temp < 5°C. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[3]

-

Quench: Pour the mixture over crushed ice/HCl. Extract with DCM (3 x 50 mL).

-

Purification: Wash organics with brine, dry over

, and recrystallize from ethanol.-

Expected Yield: 75-85%

-

Appearance: Pale yellow needles.

-

Core Protocol A: Hantzsch Thiazole Synthesis

Target: 4-(1-ethyl-1H-indol-3-yl)thiazol-2-amine derivatives.

Mechanism: This reaction proceeds via an

Materials

-

Compound 1 (1.0 eq)

-

Thiourea (1.2 eq) (or substituted thioamide)

-

Solvent: Ethanol (Absolute)[4]

-

Base:

(aq) for workup

Step-by-Step Methodology

-

Dissolution: In a 50 mL round-bottom flask, dissolve Compound 1 (2.35 g, 10 mmol) in ethanol (20 mL).

-

Addition: Add thiourea (0.91 g, 12 mmol) in one portion.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Observation: The solution will typically turn from yellow to orange/red. A precipitate (the hydrobromide/hydrochloride salt) may form.

-

-

Cooling: Cool the reaction mixture to RT.

-

Precipitation/Neutralization:

-

Option A (Salt Isolation): Filter the precipitate directly if the salt form is desired.

-

Option B (Free Base): Pour the reaction mixture into 50 mL of 5% aqueous

. Stir for 30 minutes. The free base will precipitate as a solid.[5]

-

-

Filtration: Collect the solid by vacuum filtration.[5] Wash with water (2 x 10 mL) and cold ethanol (1 x 5 mL).

-

Recrystallization: Recrystallize from Ethanol/DMF (9:1) to obtain analytical purity.

Mechanistic Pathway (Hantzsch)[8][9]

Figure 2: Step-wise mechanism of the Hantzsch thiazole synthesis.

Core Protocol B: Nucleophilic Substitution (Amination)

Target: 1-(1-ethyl-1H-indol-3-yl)-2-(piperazin-1-yl)ethanone derivatives. Relevance: Piperazine-linked indoles are classic scaffolds for serotonin (5-HT) receptor modulation.

Materials

-

Compound 1 (1.0 eq)

-

N-Methylpiperazine (1.2 eq) (or other secondary amines)

-

Base: Potassium Carbonate (

, 2.0 eq) -

Catalyst: Potassium Iodide (KI, 0.1 eq) - accelerates Finkelstein-like displacement.

-

Solvent: Acetonitrile (

) or DMF.

Step-by-Step Methodology

-

Preparation: Charge a flask with Compound 1 (10 mmol), anhydrous

(20 mmol), and KI (1 mmol) in Acetonitrile (30 mL). -

Amine Addition: Add N-methylpiperazine (12 mmol) dropwise at RT.

-

Reaction: Stir at 60°C for 6 hours.

-

Monitoring: TLC (DCM:MeOH 9:1). The starting material (

) should disappear, replaced by a lower

-

-

Workup:

-

Filter off the inorganic salts (

, KCl). -

Evaporate the solvent under reduced pressure.[3]

-

-

Purification: The residue is often an oil. Purify via Flash Column Chromatography (Silica Gel, Gradient DCM

5% MeOH/DCM).-

Alternative: Convert to HCl salt by adding ethereal HCl to precipitate the product as a solid.

-

Data Summary & Validation

Expected Analytical Data

The following table summarizes the characteristic signals used to validate the transformation from Compound 1 to the Thiazole derivative.

| Feature | Compound 1 (Starting Material) | Thiazole Product (Protocol A) | Interpretation |

| IR (cm⁻¹) | 1645 (C=O, ketone) | 3300-3400 (NH₂), No C=O | Loss of ketone carbonyl confirms cyclization. |

| ¹H NMR (Indole) | Indole H-2 shift changes due to electronic environment. | ||

| ¹H NMR (Linker) | Absent | Disappearance of methylene singlet is critical. | |

| ¹H NMR (Thiazole) | N/A | New aromatic singlet indicates thiazole ring formation. | |

| ¹H NMR (Ethyl) | N-Ethyl group remains intact (diagnostic control). |

Troubleshooting Guide

| Problem | Probable Cause | Solution |

| Low Yield (Protocol A) | Incomplete cyclization | Increase reflux time; ensure Ethanol is anhydrous to prevent hydrolysis. |

| Sticky/Oily Product | Impurities/Solvent | Triturate with diethyl ether or hexane to induce crystallization. |

| Starting Material Remains | Steric hindrance | Add catalytic amount of NaI (Finkelstein condition) to generate the more reactive iodo-intermediate in situ. |

References

-

Hantzsch Thiazole Synthesis Mechanism & Applications. Chem Help Asap. Link

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Semantic Scholar. Link

-

Detailed Protocol for Hantzsch Synthesis. BenchChem Application Notes. Link

-

Biological Activity of Indole Derivatives. ResearchGate Review. Link

-

Preparation of 2-amino-1-(1H-indol-3-yl)ethanol. BenchChem Protocols. Link

-

Commercial Availability & Properties of 2-chloro-1-(1H-indol-3-yl)ethanone. CymitQuimica. Link

Sources

- 1. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 5. benchchem.com [benchchem.com]

Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Novel Antimicrobial Agents from Indole Precursors

Audience: Researchers, scientists, and drug development professionals.